Subtype-Selective Sodium Channel Modulation via 5-Amino-Derivatized Scaffold
The 5,6,7,8-tetrahydroquinolin-5-yl fragment serves as a critical scaffold for achieving sodium channel subtype selectivity. A sulfonamide derivative containing this 5-amino-tetrahydroquinoline core (US11174268, Example 98) demonstrated potent inhibition of Nav1.8 (IC₅₀ = 299 nM) and Nav1.1 (IC₅₀ = 303 nM) while exhibiting markedly reduced activity against Nav1.5 (IC₅₀ = 11,000 nM) [1]. This represents an approximately 37-fold selectivity window for Nav1.8 over Nav1.5, a therapeutically relevant cardiac sodium channel isoform [2].
| Evidence Dimension | Sodium channel subtype selectivity |
|---|---|
| Target Compound Data | 5-amino-tetrahydroquinoline derivative containing the 5,6,7,8-tetrahydroquinolin-5-yl core: Nav1.8 IC₅₀ = 299 nM; Nav1.1 IC₅₀ = 303 nM; Nav1.5 IC₅₀ = 11,000 nM |
| Comparator Or Baseline | Nav1.5 inhibition as internal selectivity control |
| Quantified Difference | 37-fold selectivity for Nav1.8 over Nav1.5 (11,000 nM / 299 nM) |
| Conditions | Human recombinant sodium channels; ANG2 sodium-sensitive dye influx assay; Xenon Pharmaceuticals US patent data [1] |
Why This Matters
This demonstrates the utility of the 5-substituted 5,6,7,8-tetrahydroquinoline scaffold for developing subtype-selective pharmacological tools, with implications for pain research programs requiring Nav1.8-preferring tool compounds.
- [1] BindingDB Entry BDBM525991. 5-chloro-2-fluoro-4-((5,6,7,8-tetrahydroquinolin-5-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide. US11174268, Example 98. View Source
- [2] US Patent US11174268B2. Substituted benzenesulfonamides and their use as sodium channel modulators. Xenon Pharmaceuticals Inc. View Source
